N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide
Description
Properties
IUPAC Name |
N-[6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O4S/c21-13-3-1-2-12(8-13)20(27)23-17-6-7-19(25-24-17)30-10-18(26)22-14-4-5-15-16(9-14)29-11-28-15/h1-9H,10-11H2,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRRKPAXCNKUJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide typically involves a multi-step process:
Formation of Benzo[d][1,3]dioxole Intermediate:
Starting with catechol, it undergoes a cyclization reaction with formaldehyde to yield the benzo[d][1,3]dioxole ring.
Chemical Reactions Analysis
Types of Reactions: N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide undergoes various chemical reactions:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially breaking down into smaller fragments.
Reduction: Reduction reactions with hydrogen gas and a suitable catalyst, such as palladium on carbon, can modify its structure.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the fluorobenzamide moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized fragments.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Halogenated or otherwise substituted derivatives.
Scientific Research Applications
N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide finds extensive applications in various scientific domains:
Chemistry: Its unique structure makes it a valuable compound for studying complex organic reactions and synthesis methodologies.
Biology: It serves as a probe in biochemical assays to understand enzyme interactions and cellular pathways.
Medicine: The compound exhibits potential pharmacological activity, including anti-inflammatory and anticancer properties.
Industry: It is explored as a precursor for designing novel materials with specific chemical and physical properties.
Mechanism of Action
The mechanism by which N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide exerts its effects involves interaction with specific molecular targets:
Molecular Targets: It may interact with certain enzymes, receptors, or proteins, modulating their activity.
Pathways Involved: The compound can influence signaling pathways, such as the MAPK/ERK pathway, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other benzamide and pyridazine derivatives. Below is a comparative analysis based on substituent variations and inferred properties:
N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
- Key Differences : Replaces the 3-fluorobenzamide group with a thiophene-2-carboxamide moiety.
- Reduced electronegativity from fluorine removal could decrease binding affinity to polar active sites.
- Molecular Weight : 414.5 g/mol vs. ~424 g/mol (estimated for the fluorinated analogue, assuming similar substituents).
- Applications: No direct activity data, but thiophene-containing analogues are common in kinase inhibitors and antimicrobial agents .
3-fluoro-N-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide
- Key Differences : Substitutes the benzodioxole group with a 5-methylisoxazole ring.
- Implications :
- The isoxazole group introduces additional hydrogen-bond acceptors, possibly improving solubility and metabolic stability.
- Methyl substitution may increase steric hindrance, affecting binding pocket accessibility.
- Structural Similarity : Both compounds retain the 3-fluorobenzamide and pyridazine-thioether backbone, suggesting overlapping synthetic pathways .
Agrochemical Analogues (e.g., Diflubenzuron, Fluazuron)
- Key Differences: Simpler benzamide structures with chlorinated or trifluoromethyl groups. Diflubenzuron: N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide (CAS 35367-38-5). Fluazuron: Features a pyridinyloxy group and trifluoromethyl substitution.
- Implications :
- The target compound’s benzodioxole and pyridazine groups may confer broader-spectrum activity compared to diflubenzuron’s insecticidal chitin synthesis inhibition.
- Fluorine positioning (meta in the target vs. ortho/para in agrochemicals) likely alters target specificity .
Biological Activity
N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of a pyridazinyl moiety linked to a benzo[d][1,3]dioxole through a thioether bond. Its structure can be represented as follows:
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing the benzo[d][1,3]dioxole scaffold have shown promising results against various cancer cell lines. A study demonstrated that a related compound inhibited cell proliferation in breast cancer cells with an IC50 value of 12 μM .
The proposed mechanism involves the inhibition of specific enzymes involved in cancer cell proliferation and survival. For example, compounds with the benzo[d][1,3]dioxole structure have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in tumor growth and inflammation . The thioether linkage may enhance bioavailability and facilitate cellular uptake.
Research Findings
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| COX Inhibition | Modulation of inflammatory response | |
| Enzyme Inhibition | Targeting key metabolic pathways |
Case Studies
- In Vitro Studies : A study involving the compound's analogs revealed that they significantly reduced the viability of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
- Animal Models : In vivo studies demonstrated that administration of related compounds resulted in tumor size reduction in xenograft models, suggesting potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
